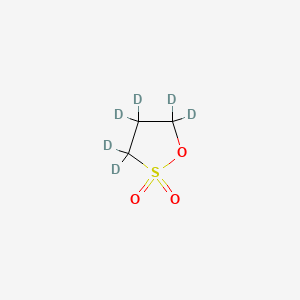
1,3-Propane-D6-sultone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propane-D6-sultone is a deuterated version of 1,3-propane sultone, an organosulfur compound with the formula (CD2)3SO3This compound is characterized by its ability to act as an alkylating agent and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
1,3-Propane-D6-sultone can be synthesized through several methods. One common synthetic route involves the acid-catalyzed reaction of allyl alcohol with sodium bisulfite to form 3-hydroxypropylsulfonic acid, which is then dehydrated to produce 1,3-propane sultone . Another method involves the reaction of propenyl with sodium hydrogensulfite in deionized water, followed by acidification with sulfuric acid and subsequent distillation to obtain the final product .
Analyse Chemischer Reaktionen
1,3-Propane-D6-sultone undergoes various chemical reactions, including:
Nucleophilic Substitution: It is susceptible to nucleophilic attack, leading to the formation of 3-hydroxypropylsulfonic acid.
Hydrolysis: The compound hydrolyzes in the presence of water to form 3-hydroxypropylsulfonic acid.
Sulfopropylation: It reacts with chitosan in aqueous solutions to form N-(3-sulfopropyl)chitosan salt under neutral pH conditions.
Common reagents used in these reactions include water, sodium bisulfite, and various acids such as sulfuric acid and hydrochloric acid. The major products formed from these reactions are typically sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Propane-D6-sultone has several scientific research applications:
Lithium-Ion Batteries: It is used as an electrolyte additive to improve the formation of the solid electrolyte interphase (SEI) on the anode surface, enhancing battery performance and longevity
Chemical Intermediates: The compound is used to introduce sulfopropyl groups into molecules, conferring water solubility and anionic character.
Surfactant Synthesis: It is employed in the synthesis of specialized surfactants, such as CHAPS detergent.
Wirkmechanismus
The mechanism of action of 1,3-Propane-D6-sultone involves its ability to act as an alkylating agent. In lithium-ion batteries, it undergoes reductive decomposition to form a stable intermediate, which then contributes to the formation of the SEI layer on the anode surface . This process involves the interaction of the compound with lithium ions and other electrolyte components, leading to the formation of various byproducts that enhance the battery’s performance .
Vergleich Mit ähnlichen Verbindungen
1,3-Propane-D6-sultone can be compared with other similar compounds, such as:
1,4-Butane sultone: Another cyclic sulfonate ester with similar chemical properties but a different ring size.
Dimethyl sulfate: A potent alkylating agent used in similar applications but with a different chemical structure.
Vinylsulfonic acid: A sulfonic acid derivative with different reactivity and applications .
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and kinetic studies due to the isotope effect.
Eigenschaften
Molekularformel |
C3H6O3S |
|---|---|
Molekulargewicht |
128.18 g/mol |
IUPAC-Name |
3,3,4,4,5,5-hexadeuteriooxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2/i1D2,2D2,3D2 |
InChI-Schlüssel |
FSSPGSAQUIYDCN-NMFSSPJFSA-N |
Isomerische SMILES |
[2H]C1(C(OS(=O)(=O)C1([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1COS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


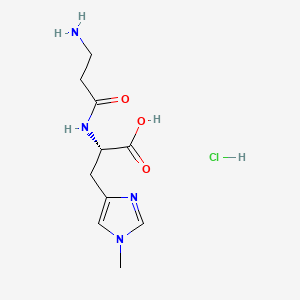
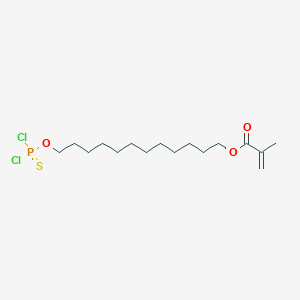
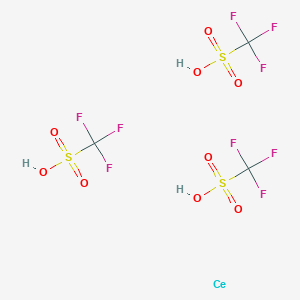
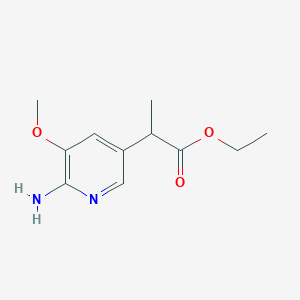
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
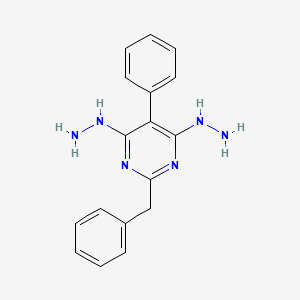
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)

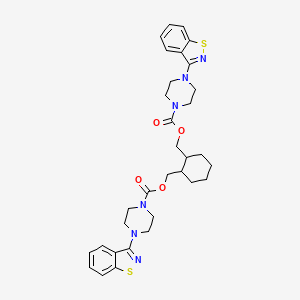
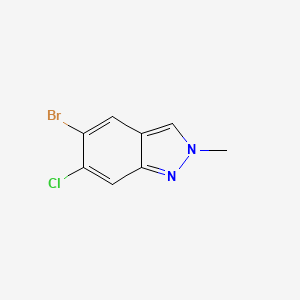
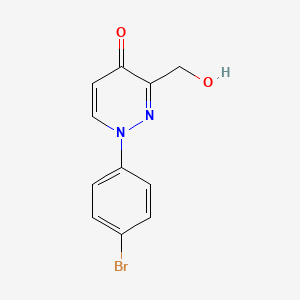
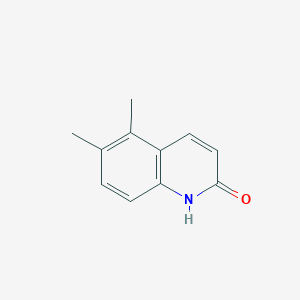
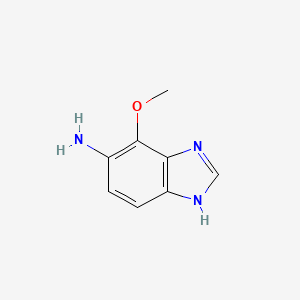
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
